molecular formula C10H10ClN3S B13685451 5-(3-Chlorophenethyl)-1,3,4-thiadiazol-2-amine

5-(3-Chlorophenethyl)-1,3,4-thiadiazol-2-amine

Cat. No.: B13685451
M. Wt: 239.73 g/mol
InChI Key: FTNDVWIFANYMQQ-UHFFFAOYSA-N
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Description

5-(3-Chlorophenethyl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound that features a thiadiazole ring substituted with a 3-chlorophenethyl group. Thiadiazoles are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Chlorophenethyl)-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-chlorophenethylamine with thiocarbohydrazide under acidic conditions to form the thiadiazole ring. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent recovery and recycling are also important considerations in industrial settings to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

5-(3-Chlorophenethyl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents like tetrahydrofuran (THF).

    Substitution: Amines, thiols; reactions often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

    Oxidation: Oxidized derivatives of the thiadiazole ring.

    Reduction: Reduced forms of the compound, potentially leading to the formation of amines or alcohols.

    Substitution: Substituted thiadiazole derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in organic reactions.

Biology

    Antimicrobial Activity: Thiadiazole derivatives, including this compound, have shown promising antimicrobial properties against various bacterial and fungal strains.

Medicine

    Anticancer Activity: Research has indicated that thiadiazole derivatives may exhibit cytotoxic effects against cancer cell lines, making them potential candidates for anticancer drug development.

Industry

    Material Science: The compound can be used in the synthesis of advanced materials, such as organic semiconductors and corrosion inhibitors.

Mechanism of Action

The mechanism of action of 5-(3-Chlorophenethyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in cellular processes, such as DNA synthesis or signal transduction.

    Pathways Involved: It can modulate pathways related to cell proliferation, apoptosis, and oxidative stress, contributing to its biological activities.

Comparison with Similar Compounds

Similar Compounds

    5-(2-Chlorophenethyl)-1,3,4-thiadiazol-2-amine: Similar structure but with a different position of the chlorine atom on the phenethyl group.

    5-(3-Bromophenethyl)-1,3,4-thiadiazol-2-amine: Similar structure with a bromine atom instead of chlorine.

Uniqueness

    Chlorine Substitution: The presence of the chlorine atom at the 3-position of the phenethyl group may influence the compound’s reactivity and biological activity, making it distinct from its analogs.

    Biological Activity: The specific substitution pattern can affect the compound’s interaction with biological targets, potentially leading to unique pharmacological properties.

Properties

Molecular Formula

C10H10ClN3S

Molecular Weight

239.73 g/mol

IUPAC Name

5-[2-(3-chlorophenyl)ethyl]-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C10H10ClN3S/c11-8-3-1-2-7(6-8)4-5-9-13-14-10(12)15-9/h1-3,6H,4-5H2,(H2,12,14)

InChI Key

FTNDVWIFANYMQQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)CCC2=NN=C(S2)N

Origin of Product

United States

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